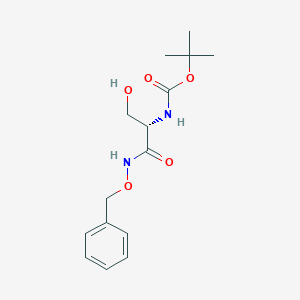

N-Boc-L-Ser-NHOBn

Description

Foundational Role of N-Protected L-Serine in Peptide Chemistry and Organic Synthesis

N-protected L-serine, such as N-(tert-Butoxycarbonyl)-L-serine (Boc-L-serine), plays a foundational role in peptide chemistry and organic synthesis. ontosight.aiontosight.ai The Boc group serves as a common protecting group for the α-amino group of amino acids, preventing unwanted side reactions during peptide coupling procedures. ontosight.aiontosight.aiiris-biotech.de Boc-L-serine is widely used in solid-phase peptide synthesis (SPPS), a key technique for constructing peptide chains. ontosight.aiontosight.ai In this method, protected amino acids are sequentially added to a growing peptide chain anchored to a solid support. ontosight.aiontosight.ai The Boc group can be readily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to deprotect the amino group for the next coupling step. ontosight.ai Beyond peptide synthesis, N-protected serine derivatives are valuable intermediates in the synthesis of various α-amino acids and complex organic molecules, often serving as chiral building blocks due to the inherent stereochemistry of the amino acid. chemicalbook.com

Strategic Utility of O-Benzylhydroxylamine Moieties in Advanced Molecular Construction

O-Benzylhydroxylamine and its derivatives are versatile compounds in organic synthesis and pharmaceutical research. chemimpex.commedchemexpress.com The O-benzylhydroxylamine moiety can be used to form oximes from aldehydes and ketones, a reaction useful in both synthesis and analytical chemistry. ontosight.aifishersci.cacymitquimica.com It also serves as a reagent for the synthesis of other hydroxylamines and hydroxamates. fishersci.ca O-Benzylhydroxylamine hydrochloride, a common salt form, is soluble in organic solvents like DMSO and methanol. fishersci.ca Its utility extends to the preparation of α-hydroxybenzylamines from α-hydroxyketones. fishersci.ca In medicinal chemistry, O-benzylhydroxylamine derivatives have been explored as intermediates in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-viral drugs. chemimpex.com They have also been used in the synthesis of β-lactam inhibitor precursors and fluoroquinolone derivatives with antibiotic activity. medchemexpress.comcaymanchem.com The strategic utility of the O-benzylhydroxylamine moiety lies in its ability to introduce a protected hydroxylamine (B1172632) function, which can be later deprotected or further transformed, contributing to the complexity and functionality of the final molecule.

Contextualization of N-Boc-L-Ser-NHOBn within Functionalized Amino Acid Derivatives

This compound is a specific example of a functionalized amino acid derivative, where the L-serine core is modified with both an N-terminal protecting group (Boc) and a C-terminal O-benzylhydroxylamine moiety forming a hydroxamate linkage. This dual functionalization is significant because it allows for orthogonal protection and selective reactivity. The Boc group protects the amine, while the hydroxamate function introduces a new reactive handle. Functionalized amino acid derivatives like this compound are crucial in synthetic chemistry for their ability to provide chirality and diverse reactive sites within a single building block. They are employed in the synthesis of peptides, peptidomimetics, and other nitrogen-containing organic compounds with defined stereochemistry. ontosight.ai The combination of the protected amino acid and the O-benzylhydroxylamine unit in this compound makes it particularly useful for constructing molecules where a hydroxamate functionality is desired, often found in compounds with metal-chelating properties, such as matrix metalloproteinase inhibitors.

Overview of Research Trajectories for Hydroxamate-Based Chiral Building Blocks

Research trajectories for hydroxamate-based chiral building blocks, including compounds like this compound, are focused on leveraging their unique structural features for the synthesis of stereochemically defined molecules with potential biological activities. Hydroxamates are known for their ability to chelate metal ions, which is relevant in the design of enzyme inhibitors, particularly metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.net Chiral hydroxamate building blocks introduce defined stereocenters into the target molecules, which is critical for influencing their biological activity and specificity. tum.dechemeurope.comorganic-chemistry.org Current research explores the use of these building blocks in asymmetric synthesis, where the chirality of the building block dictates the stereochemistry of the newly formed bonds. organic-chemistry.orgresearchgate.netnih.gov This includes applications in metal-catalyzed asymmetric oxidation reactions and the synthesis of complex chiral scaffolds. organic-chemistry.orgresearchgate.netnih.gov The development of new chiral ligands based on hydroxamic acids is an active area of research aimed at improving the efficiency and selectivity of asymmetric transformations. researchgate.netnih.gov Furthermore, hydroxamate-based chiral building blocks are being investigated for their potential in constructing novel supramolecular structures and functional nanomaterials through self-assembly processes, where chiral recognition plays a key role. tum.dechemeurope.com

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 333716 guidechem.com |

| N-(tert-Butoxycarbonyl)-L-serine (Boc-L-serine) | 98766 nih.govnih.gov |

| O-Benzylhydroxylamine | 102313 uni.lunih.gov |

| O-Benzylhydroxylamine hydrochloride | 102312 chemimpex.comfishersci.cacymitquimica.comuni.lu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-12(9-18)13(19)17-21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,20)(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXBKUKHTOBXHW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318846 | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26048-92-0 | |

| Record name | NSC337388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc L Ser Nhobn and Its Analogs

Synthesis of the N-Boc-L-Serine Core Precursor

The N-Boc-L-serine core, also known as N-(tert-Butoxycarbonyl)-L-serine, is a key intermediate in the synthesis of N-Boc-L-Ser-NHOBn. ontosight.aioakwoodchemical.com It is a protected form of the amino acid L-serine, where the α-amino group is functionalized with a tert-butoxycarbonyl (Boc) group. ontosight.ai

Chemo- and Regioselective N-Protection of L-Serine

The introduction of the Boc group onto the amino group of L-serine requires chemo- and regioselectivity to prevent unwanted reactions at the hydroxyl group or the carboxylic acid group. A common method involves the reaction of L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. ontosight.ai This reaction is typically carried out in a two-phase system, such as a mixture of dioxane and water, with a base like sodium hydroxide (B78521) or triethylamine (B128534). ontosight.aiorgsyn.orgnih.gov The base is crucial for deprotonating the amino group, making it more nucleophilic towards the (Boc)₂O. The reaction is often initiated at a reduced temperature (e.g., 0°C or 5°C) and then allowed to warm to room temperature to ensure complete conversion. orgsyn.orgnih.gov

While the primary goal is N-protection, serine also possesses a hydroxyl group that could potentially react. However, under standard N-protection conditions with (Boc)₂O and a suitable base, the amino group is significantly more reactive, leading to regioselective N-protection. organic-chemistry.org

Optimization of Reaction Conditions for Enantiomeric Purity

Maintaining the enantiomeric purity of L-serine during the N-protection step is critical, as racemization can lead to undesired stereoisomers in the final product. researchgate.net The reaction conditions, including temperature, solvent system, and the choice and concentration of the base, play a significant role in preserving the stereochemical integrity. Carrying out the reaction at lower temperatures initially and controlling the pH can help minimize racemization. orgsyn.orgresearchgate.net The use of mild bases and reaction in biphasic systems can also contribute to maintaining enantiomeric purity. ontosight.aiorgsyn.org

The enantiomeric purity of N-Boc-L-serine can be assessed using methods such as chiral HPLC or by forming diastereomeric derivatives (e.g., Mosher esters or amides) and analyzing them by NMR spectroscopy. researchgate.netorgsyn.orgsigmaaldrich.com

Preparation of the O-Benzylhydroxylamine Moiety

The O-benzylhydroxylamine moiety is the second key component required for the synthesis of this compound.

Synthetic Routes to O-Benzylhydroxylamine

O-Benzylhydroxylamine can be synthesized through various methods. One common approach involves the alkylation of hydroxylamine (B1172632) or a protected hydroxylamine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base. google.com For instance, the reaction of hydroxylamine hydrochloride with benzyl chloride under basic conditions can yield O-benzylhydroxylamine. google.comambeed.com Bases like sodium hydroxide or triethylamine are typically employed.

Reduction of benzyl oxime, synthesized from benzaldehyde (B42025) and hydroxylamine hydrochloride, using reducing agents like sodium borohydride (B1222165) is another reported method for preparing O-benzylhydroxylamine. mdpi.com

Alternative strategies include the O-benzylation of N-hydroxyurethane followed by basic N-deprotection, which can provide O-benzylhydroxylamine derivatives with chemo- and regioselectivity. researchgate.net

C-Terminal Coupling Strategies to Form the O-Benzylhydroxamate Linkage

The final step in the synthesis of this compound involves forming the hydroxamate bond between the carboxylic acid group of N-Boc-L-serine and the amino group of O-benzylhydroxylamine. This is essentially an amide bond formation reaction where hydroxylamine acts as the amine component. libretexts.orgwikipedia.org Direct reaction between a carboxylic acid and hydroxylamine is often unfavorable due to equilibrium issues. ucl.ac.uk Therefore, the carboxylic acid needs to be activated using coupling reagents. libretexts.orgwikipedia.orgucl.ac.uknih.govgoogle.comgoogle.com

Amide Bond Formation Methodologies for Carboxyl to Hydroxylamine Linkage

Various coupling methodologies commonly used in peptide synthesis can be adapted for the formation of the hydroxamate linkage. These methods involve activating the carboxylic acid group of N-Boc-L-serine to make it reactive towards the nucleophilic amino group of O-benzylhydroxylamine.

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like N-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to enhance reaction efficiency and minimize side reactions. wikipedia.orgucl.ac.uknih.govgoogle.comcsic.esbachem.com Uronium and phosphonium (B103445) salts, such as HATU, HBTU, BOP, and PyBOP, are also effective coupling agents for forming amide bonds, including hydroxamates. wikipedia.orgnih.govgoogle.comcsic.es These reagents typically require the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). google.comcsic.esbachem.com

Another approach involves the formation of activated carboxylic acid derivatives, such as acid chlorides, mixed anhydrides, or activated esters, which then react with O-benzylhydroxylamine. libretexts.orgucl.ac.uknih.govresearchgate.net For example, activating the carboxylic acid via a mixed anhydride (B1165640) followed by reaction with hydroxylamine has been suggested as a promising route for sensitive substrates. nih.gov

Solid-phase synthesis techniques, where one of the reactants is immobilized on a solid support, can also be applied to the synthesis of hydroxamic acids and protected peptide hydroxamates. nih.govgoogle.com This often involves coupling a resin-bound activated carboxylic acid or a resin-bound hydroxylamine derivative with the appropriate coupling partner. nih.gov

Carbodiimide-Mediated Couplings

Carbodiimides are widely used reagents for the formation of amide and ester bonds, acting by activating the carboxyl group. Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the formation of an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine component (in this case, O-Benzylhydroxylamine) to form the desired amide bond. nih.gov

While carbodiimides are effective activators, their use, particularly with amino acids prone to racemization like serine, often necessitates the addition of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and more reactive towards the amine, thereby improving coupling efficiency and stereochemical purity. nih.gov The application of carbodiimide (B86325) coupling with appropriate additives can be a straightforward approach for synthesizing this compound.

Phosphonium/Uronium Salt Activations

Phosphonium and uronium salts are highly efficient coupling reagents that promote rapid amide bond formation with minimal racemization, particularly when used with additives like HOBt or HOAt. Examples include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxy-trispyrrolidinophosphonium hexafluorophosphate), HBTU (O-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HATU (N-[(dimethylamino)-1H-1,2,3-triazo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide).

These reagents activate the carboxyl group by forming an activated species that is readily attacked by the amino component. Phosphonium and uronium salts are known for their high coupling rates and generally fewer side reactions compared to carbodiimides alone. Their application in the synthesis of this compound would involve activating N-Boc-L-Serine with one of these reagents in the presence of a base (such as DIPEA or NMM) and then reacting the activated intermediate with O-Benzylhydroxylamine. Studies have shown that phosphonium reagents can be effective for coupling even sensitive amino acid derivatives.

Anhydride-Based Coupling Approaches

Anhydride-based coupling methods involve the formation of reactive carboxylic anhydrides that subsequently react with the amine component. Two common anhydride methods are the symmetric anhydride method and the mixed anhydride method.

In the symmetric anhydride method, two equivalents of the protected amino acid (N-Boc-L-Serine) are reacted with a dehydrating agent, such as DCC, to form the symmetric anhydride. This anhydride is then reacted with O-Benzylhydroxylamine. nih.gov

The mixed anhydride method typically involves reacting the protected amino acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a mixed anhydride. This mixed anhydride is then coupled with the amine.

Anhydride methods can be effective for coupling, but careful control of reaction conditions is necessary to minimize side reactions, including racemization and the formation of unwanted byproducts. The efficiency of anhydride coupling can be influenced by the steric hindrance of the reactants and the reaction temperature.

Considerations for Side Chain Reactivity of L-Serine During Coupling

L-Serine possesses a primary hydroxyl group in its side chain, which can be a site of potential side reactions during peptide coupling, particularly in the formation of standard amide bonds between amino acids. These side reactions can include O-acylation (where the serine hydroxyl reacts with the activated carboxyl group) or dehydration, especially under harsh coupling conditions.

In the specific synthesis of this compound, the desired reaction is the formation of a hydroxamate bond between the carboxyl group of N-Boc-L-Serine and the nitrogen atom of O-Benzylhydroxylamine. While the serine hydroxyl is not intended to participate directly in this bond formation, its presence necessitates careful selection of coupling conditions and reagents to ensure selective reaction at the carboxyl group with the hydroxylamine nitrogen. Although the target molecule itself features an O-benzyl group on the hydroxylamine, implying the hydroxylamine is already protected, the discussion here pertains to the reactivity of the serine side chain during the coupling process, as per the outline.

In standard peptide synthesis where serine is coupled to another amino acid, the serine hydroxyl group is often protected to prevent O-acylation and other side reactions. Common protecting groups for the serine hydroxyl include benzyl (Bn) or tert-butyl (tBu) ethers. While the synthesis of this compound involves reaction with a hydroxylamine rather than another amino acid, the principle of potential side chain interference remains relevant in the context of activating the serine carboxyl. The coupling conditions must favor the reaction between the activated carboxyl and the more nucleophilic nitrogen of O-Benzylhydroxylamine over any potential reaction with the serine hydroxyl.

Stereochemical Control and Purity in this compound Synthesis

Maintaining the stereochemical integrity at the alpha-carbon of L-serine is paramount during the synthesis of this compound to ensure the desired enantiomeric purity of the final product. Racemization, the conversion of the L-enantiomer to the D-enantiomer, can occur during the activation of the carboxyl group.

Maintenance of Chiral Integrity at the Alpha-Carbon

The primary mechanism for racemization in peptide synthesis involves the formation of an oxazolone (B7731731) intermediate. This occurs when the activated carboxyl group undergoes intramolecular cyclization, abstracting the alpha-hydrogen and leading to a planar, achiral oxazolone ring. Subsequent reaction of the oxazolone with the amine component can occur from either face, resulting in a mixture of enantiomers.

Serine residues, particularly when their side chains are unprotected or inappropriately protected, can be susceptible to racemization under certain coupling conditions. The choice of coupling reagent, base, solvent, and reaction temperature significantly influences the degree of racemization. Using efficient coupling reagents that promote rapid reaction with the amine, such as phosphonium or uronium salts with appropriate additives (e.g., HOAt), can minimize the lifetime of the activated intermediate and thus reduce racemization. Additionally, using milder bases and lower reaction temperatures can help preserve chiral purity.

Analytical Methods for Enantiomeric Excess Determination in Synthetic Intermediates

Determining the enantiomeric excess (ee) of this compound and its synthetic intermediates is crucial for assessing the stereochemical outcome of the coupling reaction. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the enantiomeric purity of protected amino acids and peptides. This method utilizes a chiral stationary phase that allows for the separation of enantiomers based on their differential interactions with the stationary phase. By integrating the peaks corresponding to each enantiomer in the chromatogram, the ratio of enantiomers can be determined, and the enantiomeric excess calculated.

Scalability and Process Optimization in this compound Production

Achieving efficient and economical production of this compound on a larger scale necessitates the optimization of each synthetic step, from the preparation of starting materials to the final coupling and purification. While direct studies on the scalability of the complete synthesis of this compound are limited in the provided search results, the scalability of its core components, N-Boc-L-serine and O-benzylhydroxylamine, has been addressed.

Development of Efficient Large-Scale Preparative Procedures

The synthesis of N-Boc-L-serine, a crucial precursor, has been optimized for large-scale production. A reported method involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium carbonate or sodium hydrogen carbonate in an aqueous solution. This method is highlighted for its low cost, simplicity, safety, reduced pollution, and high yield, making it amenable to industrial production. fishersci.ca The process typically involves mixing L-serine with an aqueous base solution, followed by batchwise addition of (Boc)₂O, extraction to remove impurities, adjustment of acidity, re-extraction, and finally crystallization to obtain solid N-Boc-L-serine. fishersci.ca

Another key component, O-benzylhydroxylamine, has also been the subject of optimized synthesis procedures, including continuous flow methods. nih.gov Traditional laboratory methods for synthesizing N-benzylhydroxylamine hydrochloride, such as the reaction of benzaldehyde and hydroxylamine hydrochloride, are considered straightforward but not suitable for large-scale industrial production. nih.gov Optimized continuous synthesis technologies using benzyl chloride and hydroxylamine hydrochloride as raw materials have been developed, achieving improved yields and operating under milder and safer conditions. These continuous processes can also incorporate solvent recovery and recycling, further reducing production costs.

The final step in the synthesis of this compound would typically involve the formation of an amide bond between N-Boc-L-serine and O-benzylhydroxylamine. This coupling reaction commonly employs peptide coupling reagents in suitable organic solvents. While specific large-scale procedures for this particular hydroxamide formation were not found in the provided results, general principles of large-scale peptide synthesis and amide coupling would apply. These often involve careful control of reaction parameters such as temperature, concentration, addition rate, and choice of coupling agent and base to ensure high yield, purity, and minimize side reactions like racemization.

Analogs of this compound, such as N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a protected form of serine used in peptide synthesis, are prepared through reactions like the Williamson synthesis, reacting N-Boc-L-serine with benzyl bromide in the presence of a base. These reactions, while not directly yielding the hydroxamide, demonstrate the strategies for protecting the serine hydroxyl group, which might be relevant in alternative synthetic routes to this compound or its analogs.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles in the synthesis of this compound and its precursors is crucial for developing environmentally benign processes. Several green chemistry aspects are evident in the reported synthesis methods for the precursors.

For the synthesis of N-Boc-L-serine, the use of water as a solvent in the reaction with (Boc)₂O and inorganic bases like sodium carbonate or bicarbonate aligns with green chemistry principles by reducing the reliance on organic solvents. fishersci.ca The high reported yield of this method also contributes to atom economy, minimizing waste. fishersci.ca

In the synthesis of O-benzylhydroxylamine, the development of continuous flow processes represents a significant step towards greener production. nih.gov Continuous flow chemistry often offers advantages such as improved heat and mass transfer, shorter reaction times, increased safety, and easier scale-up compared to batch processes. nih.gov The ability to implement solvent recovery and recycling in these continuous systems further enhances their environmental profile by reducing solvent waste and consumption.

While specific green chemistry approaches for the final coupling of N-Boc-L-serine with O-benzylhydroxylamine to form the hydroxamide are not detailed in the search results, potential strategies could include:

Solvent Selection: Utilizing greener solvents or solvent mixtures, or exploring solvent-free reaction conditions if feasible.

Efficient Coupling Reagents: Employing coupling agents that generate minimal or easily separable byproducts.

Catalytic Methods: Investigating catalytic approaches to reduce the amount of stoichiometric reagents needed.

Process Intensification: Applying techniques like flow chemistry or microwave irradiation to improve reaction efficiency and reduce energy consumption.

The synthesis of beta-hydroxy-alpha-amino acids using biocatalysis with enzymes like threonine aldolases (TAs) and serine hydroxymethyl transferases (SHMTs) represents an alternative, potentially greener approach to accessing the core amino acid structure. These enzymatic methods can operate under mild conditions (temperature, pressure, and pH) and often exhibit high chemo- and stereoselectivity, reducing the need for protecting groups and minimizing byproduct formation. While the direct application of biocatalysis for the synthesis of this compound is not described, enzymatic routes to protected serine derivatives could potentially be integrated into a larger synthetic strategy.

Applications of N Boc L Ser Nhobn As a Chiral Building Block in Complex Molecular Synthesis

Integration into Advanced Peptide and Peptidomimetic Construction

The incorporation of N-Boc-L-Ser-NHOBn into peptide synthesis allows for the introduction of a serine residue with a protected C-terminus suitable for subsequent transformation into a hydroxamate. This is particularly relevant in the synthesis of peptidomimetics and modified peptides.

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the rapid assembly of peptide chains iris-biotech.de. While Boc-based SPPS typically involves anchoring the C-terminal amino acid to a solid support via an ester linkage that is cleaved by strong acid (like HF or TFMSA) chempep.com, the use of this compound suggests a different approach. In standard Boc SPPS, the Boc group on the N-terminus is removed using trifluoroacetic acid (TFA), and the peptide chain is elongated by coupling subsequent Boc-protected amino acids chempep.compeptide.com. Side-chain protecting groups compatible with Boc chemistry, such as benzyl (B1604629) ethers for serine and threonine, are typically removed concurrently with the peptide cleavage from the resin using strong acid peptide.com.

The structure of this compound, with the hydroxamate already formed and benzyl-protected at the C-terminus, indicates it would likely be used as the C-terminal residue or within the peptide sequence to introduce a serine with a pre-formed, protected hydroxamate functionality. This approach deviates from the standard SPPS where the C-terminus is usually attached to the resin and the peptide amide or acid is formed upon cleavage. If used as the C-terminal residue in SPPS, a modified solid support or linking strategy would be required that is compatible with the NHOBn group and allows for its eventual deprotection. Alternatively, it could be incorporated as an internal residue using standard Boc SPPS protocols for coupling Boc-amino acids to a growing peptide chain on resin, followed by specific deprotection and cleavage strategies.

Solution-Phase Assembly of Peptides and Pseudo-Peptides

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution mdpi.com. This method offers advantages in scalability and the ability to purify intermediates at each step. This compound can be utilized in solution-phase synthesis as a building block. The Boc group protects the N-terminus for controlled coupling reactions with the carboxyl group of another amino acid or peptide. The benzyl-protected hydroxamate at the C-terminus is carried through the synthesis. Coupling reactions in solution phase can employ various coupling reagents to facilitate amide bond formation between the free carboxyl group of one amino acid/peptide and the free amino group of this compound after Boc deprotection.

Research has shown that Boc-amino acids, such as N-Boc-Ser-OH, can be effectively coupled in solution phase using reagents like T3P® (cyclic propylphosphonic anhydride) with high efficiency and low epimerization mdpi.com. While this specific example uses N-Boc-Ser-OH, the principle applies to this compound, where the NHOBn group acts as the C-terminal functionality. The ability to perform coupling reactions with Boc-protected amino acids in solution, followed by Boc removal with TFA, is a standard approach in solution-phase peptide synthesis mdpi.com.

Synthesis of Modified Peptide Chains with C-Terminal Hydroxamate Motifs

A key application of this compound is in the synthesis of peptides and peptidomimetics featuring a C-terminal hydroxamate group. The NHOBn moiety in this compound is a protected form of a hydroxamic acid (R-CO-NH-OH). Hydroxamic acids are functional groups found in various biologically active molecules, including metalloproteinase inhibitors and siderophores eurjchem.comkyoto-u.ac.jp.

By incorporating this compound as the C-terminal residue in a peptide synthesis strategy (either solid-phase with a suitable linker or solution-phase), the resulting peptide chain will terminate in the -Ser-NHOBn structure. The benzyl protecting group on the hydroxamate nitrogen can then be removed in a subsequent step to yield the free hydroxamic acid functionality. This allows for the creation of peptide-based molecules with the metal-chelating properties characteristic of hydroxamic acids.

Strategies for Orthogonal Deprotection and Further Elaboration

The utility of this compound is enhanced by the orthogonality of its protecting groups. The Boc group on the α-amino nitrogen is acid-labile and can be selectively removed using mild to moderate organic acids like trifluoroacetic acid (TFA) or HCl in organic solvents, without affecting the benzyl ether protecting group on the hydroxamate oxygen jk-sci.commdpi.comorganic-chemistry.org. This allows for the stepwise elongation of the peptide chain from the N-terminus.

The benzyl group protecting the hydroxamate oxygen is typically removed by hydrogenation, often using palladium catalysts ontosight.ai. This deprotection is orthogonal to the acidic conditions used for Boc removal. This orthogonality enables selective deprotection and further functionalization. For example, after Boc removal and peptide coupling, the resulting N-protected peptide-Ser-NHOBn can undergo further reactions at the N-terminus. Once the peptide chain is complete, the benzyl group can be removed by hydrogenation to unveil the free C-terminal hydroxamate. This allows for the synthesis of complex molecules where the peptide portion is assembled first, followed by the activation of the hydroxamate functionality for further reactions or to exert its biological activity.

Construction of Diverse Chemical Scaffolds and Heterocycles

Beyond peptide synthesis, this compound can serve as a chiral building block for constructing various non-peptide chemical scaffolds and heterocycles, particularly those incorporating a hydroxamic acid or related functionality derived from the NHOBn group and the serine backbone.

Synthesis of Biologically Relevant Hydroxamic Acids

This compound is a direct precursor to a serine-derived hydroxamic acid. The synthesis of hydroxamic acids is often achieved by reacting esters, carboxylic acids, or acid chlorides with hydroxylamine (B1172632) or substituted hydroxylamines eurjchem.comresearchgate.net. In the case of this compound, the hydroxamate is already formed and protected. The primary transformation required to obtain the free hydroxamic acid is the removal of the benzyl protecting group. As mentioned earlier, this is typically achieved through hydrogenation.

The resulting compound, N-Boc-L-Ser-NHO H, contains the protected amino group and the free hydroxamic acid. This intermediate can then be used for further synthesis. For instance, the Boc group can be removed to yield L-Serine hydroxamic acid, or the hydroxamic acid can be coupled to other molecules. The chiral center at the serine residue ensures that these downstream products are also obtained in enantiomerically enriched form, which is crucial for the synthesis of many biologically active compounds. While specific examples of synthesizing complex scaffolds starting directly from this compound beyond its use as a C-terminal unit in peptides are less extensively detailed in the provided search results, its structure clearly positions it as a valuable chiral building block for introducing a serine-derived hydroxamate into various molecular architectures. The synthesis of diverse hydroxamic acid derivatives is an active area of research due to their varied biological activities eurjchem.comscienceopen.com.

Based on the conducted literature search, there is limited reported information specifically detailing the applications of the chemical compound this compound (N-tert-Butoxycarbonyl-L-serine N-benzyl amide) as a chiral building block within the precise contexts outlined in the request.

The search results primarily discuss N-Boc-L-serine and its simple ester derivatives (methyl, benzyl) and their general use in peptide synthesis or as chiral synthons for other transformations. While N-Boc-L-serine itself is a known chiral building block utilized in various synthetic routes, specific research findings, data tables, or detailed discussions directly pertaining to the derivatization of this compound to metalloprotease inhibitors, its exploration in chelation chemistry, its role in the formation of nitrogen-oxygen containing heterocyclic systems, its application in the asymmetric synthesis of complex natural product fragments, or its development as probes for chemical biology and mechanistic studies (including chemically modified biomolecules and activity-based probes) were not found in the queried literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the chemical compound this compound, as the available scientific literature does not appear to extensively cover this specific compound in the detailed applications requested.

Mechanistic and Biological Investigations of Compounds Derived from N Boc L Ser Nhobn

Elucidation of Biological Mechanisms of Action

Investigating the biological mechanisms of action for compounds derived from N-Boc-L-Ser-NHOBn involves understanding how these molecules interact with biological systems at a molecular level. This can include studies on enzymatic inhibition and profiling interactions with specific biological targets.

Enzymatic Inhibition Studies (e.g., α-amylase, proteinases)

Enzymatic inhibition studies are a common approach to elucidate the biological activity of small molecules and peptides. Derivatives of protected amino acids, including those based on serine, have been explored for their ability to inhibit various enzymes. For instance, a study on short α-/β-mixed peptides, including one containing an N(Boc)-O(Bz)-α-Ser moiety, demonstrated inhibitory activity against α-amylase nih.gov. This suggests that compounds incorporating modified serine residues, potentially derived from precursors like this compound through further elaboration or incorporation into larger structures, can interfere with enzymatic activity.

The inhibition of enzymes like α-amylase is relevant in the context of conditions such as type 2 diabetes, where controlling blood glucose levels by reducing carbohydrate digestion is a therapeutic strategy nih.gov. While direct studies on the enzymatic inhibition profile of this compound were not found in the surveyed literature, the activity observed for related serine-containing peptides highlights the potential for derived compounds to act as enzyme inhibitors.

Ligand-Target Interaction Profiling

Ligand-target interaction profiling aims to identify the specific biological molecules (targets), such as receptors or enzymes, that a compound binds to or interacts with. For derivatives of this compound, this could involve a variety of techniques depending on the hypothesized biological role.

Studies on other protected amino acid derivatives and peptidomimetics have employed methods to understand their interactions with biological targets. While specific ligand-target interaction profiling data for this compound derivatives were not detailed in the search results, general approaches in this field include binding assays, surface plasmon resonance, and cellular thermal shift assays to confirm and characterize the interaction between a compound and its putative target. Understanding these interactions is crucial for defining a compound's mechanism of action and assessing its selectivity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR analyses are fundamental in medicinal chemistry for understanding how modifications to a compound's structure affect its biological activity and physicochemical properties. These studies are essential for optimizing lead compounds and designing new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Systematic Variation of Derived Structures and Bioactivity Assessment

Systematic variation of structures derived from a core scaffold like this compound involves synthesizing a series of analogs with specific modifications to the Boc group, the serine side chain, the amide linkage, or the benzyl (B1604629) group. Each new derivative is then assessed for its biological activity in relevant assays (e.g., enzymatic inhibition, cell-based assays).

Although specific SAR studies centered on a library of compounds directly derived from this compound were not found, research on other protected amino acid and peptide derivatives illustrates this process. For example, SAR studies on antiproliferative compounds or enzyme inhibitors involve altering functional groups, stereochemistry, or incorporating different amino acids to determine their impact on activity guidechem.com,. By correlating structural changes with observed bioactivity, researchers can identify key moieties and structural features responsible for the desired effect.

Computational Modeling for Predictive Activity and Selectivity

Computational modeling plays an increasingly important role in SAR and SPR analyses. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of compounds to their targets, understand their conformational preferences, and forecast their biological activity and selectivity before synthesis.

Computational approaches can aid in designing targeted libraries of derivatives by predicting which structural modifications are most likely to enhance activity or improve properties. While no specific examples of computational modeling applied to this compound derivatives were found, these methods are widely applied in the study of enzyme inhibitors and compounds targeting specific protein interactions, which are relevant areas for exploring the biological potential of such derivatives.

Therapeutic Explorations and Preclinical Research Applications

Compounds derived from protected amino acids have shown promise in various preclinical research applications, ranging from potential therapeutic agents to tools for biological investigations.

The alpha-amylase inhibitory activity observed for a peptide containing an N(Boc)-O(Bz)-α-Ser moiety suggests potential therapeutic applications for related derivatives in managing conditions like type 2 diabetes nih.gov. Other protected amino acid derivatives have been explored for diverse applications, including antimicrobial and anticancer activities 3bsc.com,.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the requested compound's investigations in the specified biological areas based on the current information.

While information on the biological activities of related serine derivatives exists (e.g., N-Boc-L-serine methyl ester being used in the preparation of compounds with potential biomedical applications fishersci.ca), this does not constitute specific research findings for this compound in the areas requested.

Advanced Analytical and Spectroscopic Research Methodologies for N Boc L Ser Nhobn and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including protected amino acids such as N-Boc-L-Ser-NHOBn. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide invaluable information regarding the connectivity of atoms, the chemical environment of nuclei, and the relative stereochemistry of chiral centers. Analysis of chemical shifts, coupling constants, and signal integrals in ¹H NMR spectra allows for the assignment of specific protons within the N-Boc, serine, and O-benzylhydroxylamine moieties. Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm assignments and establish correlations between coupled nuclei, providing a comprehensive picture of the molecular structure. NMR data for related Boc-protected amino acids like N-Boc-L-serine and N-Boc-L-serine methyl ester are commonly reported, demonstrating the utility of this technique for characterizing such compounds. chemicalbook.comnih.govichemical.comresearchgate.net

Deuterium (B1214612) Labeling and Stereochemical Elucidation via NMR

Deuterium labeling is a powerful technique used in conjunction with NMR spectroscopy to simplify complex spectra, enhance resolution, and provide insights into molecular dynamics and stereochemistry. By selectively replacing hydrogen atoms with deuterium (²H), which is NMR-silent in ¹H NMR experiments, signals from coupled protons can be removed or simplified, facilitating the analysis of overlapping resonances. isotope.comresearchgate.netchemrxiv.orgnih.govcambridge.org For this compound, deuterium labeling at specific positions, such as the β-methylene group of the serine residue or the methylene (B1212753) group of the benzyl (B1604629) moiety, could aid in resolving complex splitting patterns and confirming peak assignments. Furthermore, deuterium labeling, particularly at or near chiral centers, can be used in advanced NMR experiments to help elucidate relative or absolute stereochemistry, although this often requires specialized techniques and comparisons with known standards or computational methods. researchgate.netchemrxiv.org

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and detecting impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces protonated or deprotonated molecular ions, providing accurate mass information. acs.orgdiva-portal.orgresearchgate.net High-resolution mass spectrometry can determine the exact mass, which can be used to confirm the elemental composition of the compound. MS is also highly sensitive and can detect trace impurities that may be present in the synthesized material. Analysis of the mass-to-charge ratios (m/z) of observed ions allows for the identification of the target molecule and potential by-products or starting materials.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and detection of the resulting fragment ions. This technique provides structural information by revealing the fragmentation pathways of the molecule. acs.orgdiva-portal.orgnih.govresearchgate.net For this compound, collision-induced dissociation (CID) is a common fragmentation method. By analyzing the mass-to-charge ratios of the fragment ions, characteristic cleavages within the molecule, such as the loss of the Boc group, fragmentation of the serine backbone, or cleavage within the O-benzylhydroxylamine moiety, can be identified. acs.orgresearchgate.netresearchgate.net The fragmentation pattern serves as a unique fingerprint for the compound and can be used to confirm its identity and differentiate it from isomeric or isobaric impurities. Tandem MS is particularly useful in the analysis of protected peptides and amino acid derivatives for sequencing and structural characterization. acs.orgnih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the enantiomeric purity of chiral compounds like this compound, which contains an L-serine residue. Chiral HPLC utilizes a stationary phase that can differentiate between enantiomers, allowing for their separation based on differential interactions. sigmaaldrich.com By using a chiral column and an appropriate mobile phase, the L-enantiomer of this compound can be separated from any D-enantiomer impurity that might be present. The enantiomeric purity is determined by comparing the peak areas of the L- and D-enantiomers in the chromatogram. This is essential for applications where a specific stereoisomer is required, such as in pharmaceutical synthesis. Macrocyclic glycopeptide-based chiral stationary phases are known to be effective for the chiral analysis of N-blocked amino acids, including Boc-protected derivatives. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Chemo- and Biocatalytic Strategies for Enhanced Synthesis

The efficient and sustainable synthesis of complex organic molecules, including protected amino acid derivatives like N-Boc-L-Ser-NHOBn, is a critical area of research. Future directions in the synthesis of this compound are likely to involve the development of enhanced chemo- and biocatalytic strategies. Chemoenzymatic synthesis, which combines the strengths of both chemical and enzymatic catalysis, has emerged as a powerful tool for creating efficient and environmentally friendly processes. This approach can lead to simplified operations, reduced waste, and improved selectivity compared to traditional methods.

Biocatalysis, utilizing enzymes, offers advantages such as high specificity and the ability to operate under mild conditions. Research into developing or engineering enzymes that can catalyze specific steps in the synthesis of this compound, such as the formation of the amide bond or modifications to the serine side chain, represents a promising avenue. Advances in molecular biology, including gene sequencing and directed evolution, are facilitating the development of tailored biocatalysts.

Exploration of Novel Biological Targets and Therapeutic Applications

Amino acid derivatives and peptide mimetics are frequently investigated for their potential biological activities and therapeutic applications. While specific biological targets for this compound were not identified in the immediate search results, its structure provides a foundation for exploring novel biological interactions. The serine component is a common residue in biologically active peptides and proteins, and modifications to its structure can influence binding affinity and biological function.

Future research could involve screening this compound and its derivatives against a range of biological targets, such as enzymes, receptors, or transporters, to identify potential therapeutic applications. The compound could serve as a lead structure for the development of new pharmaceutical agents. For instance, related protected amino acid derivatives have been explored in the context of muscarinic receptor activity, although a direct link to this compound was not established.

Modifications to the Boc group, the serine core, or the benzyloxyamine part of the molecule could yield analogs with altered pharmacokinetic and pharmacodynamic properties. High-throughput screening techniques and structure-activity relationship studies would be instrumental in this exploration.

Integration with Materials Science and Nanotechnology

The incorporation of amino acid derivatives into novel materials and nanomaterials is an emerging field with diverse potential applications. This compound, with its distinct chemical functionalities (protected amine, hydroxyl group, amide linkage, and benzyl (B1604629) ether), could be integrated into various material systems.

Future research could explore the use of this compound as a building block for the synthesis of functional polymers, hydrogels, or self-assembling peptides. The serine hydroxyl group can be utilized for conjugation to other molecules or surfaces, while the protected amine and amide linkages offer opportunities for polymerization or incorporation into peptide-like structures.

In nanotechnology, this compound or its derivatives could potentially be used in the surface modification of nanoparticles, the creation of biocompatible scaffolds for tissue engineering, or the development of drug delivery systems. The Boc protecting group could be strategically removed to expose the amine for further functionalization or to trigger a change in material properties. While no specific examples involving this compound were found, the general trend of incorporating amino acid derivatives into materials science suggests this as a viable future research avenue.

Application in Proteomics and Protein Engineering Studies

Protected amino acid derivatives play a significant role in peptide synthesis, which is fundamental to proteomics and protein engineering. This compound could find applications in these fields, particularly in the synthesis of modified peptides or as a tool for site-specific protein modification.

In proteomics, synthetic peptides are often used as standards for identification and quantification of proteins. This compound could be used to synthesize peptides containing modified serine residues or as a building block for creating peptide probes.

In protein engineering, the ability to introduce specific modifications at defined sites within a protein structure is crucial. While enzymatic peptide ligation techniques are being developed for site-specific bioconjugation, they often face limitations in substrate specificity. Protected amino acid derivatives, including those related to serine, could potentially be used in chemical ligation strategies or as components in engineered peptide ligases to expand the scope of protein modification. The development of novel methods for incorporating non-canonical amino acids or modified residues into proteins could also utilize derivatives like this compound.

Q & A

Basic Question

- Primary techniques :

- Resolving contradictions :

- Cross-validate with LC-MS to detect impurities or degradation products.

- Replicate experiments under standardized conditions to rule out procedural errors .

How can researchers address discrepancies in reported synthetic pathways for this compound?

Advanced Question

- Systematic replication : Repeat conflicting protocols while controlling variables (e.g., solvent purity, inert atmosphere) .

- Alternative routes : Test orthogonal protecting groups (e.g., Fmoc for amine protection) to bypass instability issues .

- Data triangulation : Compare results with computational models (e.g., DFT calculations for reaction energetics) and literature benchmarks .

What methodological frameworks guide the study of this compound’s stability under varying pH and temperature conditions?

Advanced Question

- Experimental design :

- pH stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at timed intervals .

- Thermal stability : Use DSC/TGA to determine decomposition thresholds .

- Data interpretation : Apply Arrhenius kinetics to model degradation rates and identify optimal storage conditions .

How do steric and electronic effects influence this compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Advanced Question

- Steric hindrance : The bulky Boc group may slow coupling kinetics; use coupling agents like HATU or DIC/Oxyma for improved efficiency .

- Electronic effects : The electron-withdrawing benzyl ester enhances carboxylic acid activation but may reduce nucleophilicity.

- Optimization : Conduct kinetic studies (e.g., F NMR for real-time monitoring) to balance steric and electronic trade-offs .

What computational tools can predict the regioselectivity of this compound in multi-step reactions?

Advanced Question

- DFT/MD simulations : Model transition states to predict nucleophilic attack sites on the serine backbone .

- Cheminformatics databases : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .

- Validation : Corrogate computational predictions with experimental isotopic labeling (e.g., C-labeled substrates) .

How should researchers design kinetic studies to evaluate the deprotection efficiency of this compound?

Advanced Question

- Methodology :

- Time-resolved assays : Use TFA-mediated Boc removal and track deprotection via UV-Vis (trityl monitoring) or H NMR .

- Rate constant calculation : Apply pseudo-first-order kinetics under excess acid conditions .

- Error mitigation : Include internal standards (e.g., nitrobenzene for HPLC retention time calibration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.